molecular formula C7H14ClNO B13457380 3-(Oxolan-2-yl)azetidine hydrochloride CAS No. 2901096-09-9

3-(Oxolan-2-yl)azetidine hydrochloride

Cat. No.: B13457380
CAS No.: 2901096-09-9
M. Wt: 163.64 g/mol
InChI Key: WYHZPZNCOBTXCA-UHFFFAOYSA-N
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Description

3-(Oxolan-2-yl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an oxolane ring (tetrahydrofuran) attached to the azetidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-2-yl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-2-yl)azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-yl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert neuroprotective effects by modulating inflammation, scavenging free radicals, and improving energy metabolism in the brain . The compound upregulates antioxidant enzymes and downregulates pro-inflammatory mediators, contributing to its protective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxolan-2-yl)azetidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it more suitable for various applications compared to other similar compounds.

Properties

CAS No.

2901096-09-9

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

3-(oxolan-2-yl)azetidine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(9-3-1)6-4-8-5-6;/h6-8H,1-5H2;1H

InChI Key

WYHZPZNCOBTXCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2CNC2.Cl

Origin of Product

United States

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